molecular formula C24H19ClFN3O3 B11144927 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B11144927
M. Wt: 451.9 g/mol
InChI Key: KOXWSZUJODGUJH-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve nucleophilic aromatic substitution, condensation reactions, and protection-deprotection strategies to ensure the correct functional groups are introduced in the desired positions .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol provides it with distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group can enhance its reactivity and binding affinity compared to similar compounds .

Properties

Molecular Formula

C24H19ClFN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19ClFN3O3/c1-31-22-8-3-2-5-15(22)17-12-28-24(27)29-23(17)16-10-9-14(11-21(16)30)32-13-18-19(25)6-4-7-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

KOXWSZUJODGUJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N

Origin of Product

United States

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